N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c1-24-15(11-5-4-6-12(18)9-11)10-22-16(23)13-7-2-3-8-14(13)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFBJYIYDPUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the reaction of benzamide derivatives with fluorinated reagents. One common method includes the reaction of benzamide with trifluoromethylbenzoic acid to form an acid chloride, which is then reacted with a fluorophenyl methoxyethylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound’s fluorinated groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and properties of the target compound with similar benzamides:
Key Observations :
- Trifluoromethyl Position : The 2-trifluoromethyl group is conserved across analogues, enhancing electron-withdrawing effects and metabolic resistance .
- Halogen and Functional Groups : Nitro () or iodo () groups in analogues modulate electronic properties and biological targeting (e.g., antioxidant vs. receptor binding).
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s methoxyethyl group (PSA ~41–50 Ų, estimated) may reduce solubility compared to hydroxyl-containing analogues (e.g., , PSA ~90 Ų).
Biological Activity
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 369.4 g/mol
The compound features a trifluoromethyl group and a fluorophenyl moiety, which contribute to its unique chemical properties and enhance its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Acid Chloride : 3-fluorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride.
- Coupling Reaction : The acid chloride reacts with 3-(trifluoromethyl)benzoyl chloride in the presence of triethylamine.
- Methoxylation : The intermediate undergoes methoxylation with methanol and sulfuric acid to introduce the methoxyethyl group.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways related to pain and inflammation.
Pharmacological Applications
- Anti-inflammatory Agents : The compound has shown promise as an intermediate in the synthesis of pharmaceuticals targeting inflammation.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies and Experimental Data
- A study on fluorinated benzothiazoles demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative activity against cancer cells, suggesting a potential for this compound in cancer therapies .
- Another investigation into fluoro and trifluoromethyl-substituted salicylanilides revealed that certain derivatives displayed potent activity against MRSA, with minimal cytotoxicity towards normal cells . This indicates that similar structural modifications in this compound could yield compounds with improved therapeutic indices.
Comparative Biological Activity Table
| Compound | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Potential anti-inflammatory | TBD | Under investigation |
| Fluoro-salicylanilides | Antimicrobial (MRSA) | 0.031 - 0.062 | Effective against resistant strains |
| Trifluoro-benzothiazoles | Anticancer | TBD | Enhanced activity observed |
Q & A
Q. What synthetic strategies are effective for preparing N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
A multi-step synthesis involving alkylation and acylation is recommended. For example, coupling a fluorophenyl-methoxyethyl amine with 2-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–100°C under inert atmosphere can yield the target compound. Optimizing stoichiometry, using bases like triethylamine, and employing reverse-phase chromatography for purification (e.g., C18 columns with acetonitrile/water gradients) improves yield (>85%) and purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Use IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹). ¹H NMR identifies methoxy (δ 3.3–3.5 ppm) and trifluoromethyl-adjacent protons (δ 7.5–8.0 ppm). ¹³C NMR and ESI-MS verify molecular weight and substituent connectivity. For advanced validation, X-ray crystallography paired with QTAIM analysis can resolve C–H⋯F–C hydrogen bonds in the crystal lattice .
Q. What purification methods are effective for isolating this compound?
After synthesis, concentrate the crude product under reduced pressure and purify via column chromatography (silica gel or C18 reverse-phase). Recrystallization in ethyl acetate/hexane mixtures at low temperatures (0–5°C) enhances crystal purity. Solvent selection (e.g., acetonitrile for polar by-products) is critical to minimize impurities .
Advanced Research Questions
Q. How do weak intermolecular interactions (e.g., C–H⋯F–C) influence the solid-state properties of fluorinated benzamides?
Topological analysis (QTAIM) reveals (3, -1) bond critical points for C–H⋯F–C interactions, contributing to dense crystal packing and thermal stability. These interactions, observed in analogs like N-(3-Fluorophenyl)-2-(trifluoromethyl)benzamide, reduce solubility but enhance melting points (>150°C), impacting formulation strategies .
Q. What computational approaches are suitable for predicting the bioactivity of this compound?
Molecular docking (AutoDock/Vina) against target receptors (e.g., sigma-2) and MD simulations (AMBER/GROMACS) can assess binding modes. DFT calculations (B3LYP/6-311+G*) evaluate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
Q. How can fluorine-18 radiolabeling be applied to study this compound’s pharmacokinetics?
Substitute a hydroxyl or nitro group with ¹⁸F via nucleophilic aromatic substitution or prosthetic group conjugation (e.g., [¹⁸F]fluoroethylation). Biodistribution studies in murine models (e.g., Balb/c mice) can quantify tumor uptake (>2.5% ID/g) and receptor specificity, as demonstrated in sigma-2 ligand analogs .
Q. What in vitro assays evaluate the compound’s antimicrobial or receptor-binding potential?
For antimicrobial activity: Broth microdilution (MIC/MBC) against Gram-positive (S. aureus) and fungal (C. albicans) strains. For receptor studies: Competitive binding assays (e.g., sigma-2 with [³H]DTG) and functional cAMP/PI3K pathway analysis in cell lines (e.g., EMT-6 tumors) .
Q. How do fluorinated substituents impact physicochemical properties like logP and bioavailability?
The trifluoromethyl group increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability but reducing aqueous solubility. Fluorine’s electronegativity stabilizes aromatic rings, improving metabolic resistance. These properties align with agrochemical analogs like fluopyram, which show systemic translocation in plants .
Q. What structural modifications could enhance target selectivity in SAR studies?
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzamide’s para-position improves receptor affinity. Extending the methoxyethyl chain with heterocycles (e.g., pyridine) may reduce off-target effects, as seen in m-diamide pesticides .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Systematic DOE (design of experiments) identifies critical variables (e.g., temperature, catalyst loading). For bioactivity discrepancies, validate assays using standardized protocols (CLSI guidelines) and orthogonal techniques (e.g., SPR for binding kinetics vs. cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
